

# Comparative Safety Profile of AMG28 and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of **AMG28**, a multi-kinase inhibitor, and related compounds targeting similar pathways. The information is intended to support preclinical and clinical research in drug development by presenting available safety data, outlining relevant experimental methodologies, and visualizing the key signaling pathways involved.

# **Executive Summary**

AMG28 is a potent and selective kinase inhibitor targeting Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve), NF-kB Inducing Kinase (NIK), and Tau Tubulin Kinase 1 (TTBK1). While comprehensive safety data for AMG28 is not publicly available, this guide consolidates known information regarding its selectivity and the safety profiles of other inhibitors targeting PIKfyve, NIK, and TTBK1. This comparative approach offers insights into the potential safety considerations for AMG28 and similar compounds in therapeutic development.

# Data Presentation: Quantitative Safety and Selectivity Data

A critical aspect of a drug's safety profile is its selectivity and off-target effects. The following tables summarize the available quantitative data for **AMG28** and related compounds.

Table 1: Kinase Selectivity Profile of AMG28



| Parameter                                    | Value                            | Reference |
|----------------------------------------------|----------------------------------|-----------|
| Primary Targets                              | PIKfyve, MAP3K14 (NIK),<br>TTBK1 | [1][2]    |
| PIKfyve Enzymatic IC50                       | 2.2 nM                           | [3]       |
| TTBK1 Cellular IC50 (Tau<br>Phosphorylation) | 1.85 μΜ                          | [1]       |
| Kinome Selectivity Score (S10 at 1 $\mu$ M)  | 0.05                             | [3]       |

The selectivity score S10(1 $\mu$ M) = 0.05 indicates that at a concentration of 1  $\mu$ M, **AMG28** inhibits only 5% of the 403 wild-type human kinases screened, demonstrating its narrow kinome-wide selectivity.[3][4][5][6]

Table 2: Comparative Cytotoxicity of PIKfyve Inhibitors

| Compound                                 | Cell Line                                                                 | Assay                 | Endpoint              | Result                                  | Reference |
|------------------------------------------|---------------------------------------------------------------------------|-----------------------|-----------------------|-----------------------------------------|-----------|
| YM201636                                 | Calu-1<br>(NSCLC)                                                         | XTT                   | IC50 (72h)            | 15.03 μΜ                                | [7]       |
| YM201636                                 | HCC827<br>(NSCLC)                                                         | XTT                   | IC50 (72h)            | 11.07 μΜ                                | [7]       |
| Apilimod                                 | Non-<br>Hodgkin's<br>Lymphoma B-<br>cells vs.<br>Normal B-<br>lymphocytes | Not Specified         | Selective<br>Toxicity | Selectively<br>toxic to<br>cancer cells | [8]       |
| Related<br>1,3,5-triazine<br>derivatives | Not Specified                                                             | Cytotoxicity<br>Assay | CC50                  | 47.77 μM and<br>46.39 μM                | [3]       |

Table 3: In Vivo and Clinical Safety Observations for Related Compounds



| Compound<br>Class | Compound   | Model/Populati<br>on                                                      | Key Safety<br>Findings                                                                                                                    | Reference    |
|-------------------|------------|---------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| PIKfyve Inhibitor | Apilimod   | Human Clinical<br>Trials (Crohn's<br>disease,<br>Rheumatoid<br>Arthritis) | Mild to moderate adverse events including nausea, headache, fatigue, and nasopharyngitis. No significant adverse safety signals reported. | [8][9]       |
| PIKfyve Inhibitor | YM201636   | In vivo mouse<br>model                                                    | Inhibited tumor<br>growth without<br>notable systemic<br>toxicity at 2<br>mg/kg.                                                          | [10]         |
| NIK Inhibitor     | B022       | In vivo mouse<br>model                                                    | Protected against toxin- induced liver inflammation and injury.                                                                           | [11][12][13] |
| TTBK1 Inhibitor   | TTBK1-IN-1 | Primary mouse<br>neuronal cultures                                        | Decrease in<br>neurite length at<br>50 μM and 100<br>μM after 12-18<br>hours.                                                             | [14]         |

# **Experimental Protocols**

Standard preclinical safety assessment involves a battery of in vitro and in vivo tests. The following are generalized protocols for key safety and toxicity assays relevant to the evaluation of kinase inhibitors like **AMG28**.



## In Vitro Cytotoxicity Assays

Objective: To determine the concentration of a compound that causes a defined level of cell death or inhibition of cell proliferation in various cell lines.

General Protocol (e.g., MTT Assay):

- Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., **AMG28**) for a specified duration (e.g., 24, 48, 72 hours). Include vehicle-treated (negative) and positive controls.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or CC50 value (the concentration that inhibits 50% of cell growth or viability).

### **Genotoxicity Assays**

Objective: To assess the potential of a compound to induce genetic mutations or chromosomal damage.

- 1. Bacterial Reverse Mutation Assay (Ames Test):
- Principle: This test uses strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test compound to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.



#### · General Protocol:

- Expose the bacterial strains to various concentrations of the test compound, with and without a metabolic activation system (S9 fraction from rat liver).
- Plate the treated bacteria on a minimal agar medium lacking histidine.
- Incubate the plates for 48-72 hours.
- Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[4][15][16][17]

#### 2. In Vitro Micronucleus Assay:

• Principle: This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.

#### General Protocol:

- Treat mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) with the test compound at various concentrations, with and without metabolic activation.
- Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
- Harvest, fix, and stain the cells.
- Score the frequency of micronuclei in binucleated cells using a microscope. A significant increase in micronucleated cells indicates clastogenic or aneugenic activity.[2][12][13][18]

## **In Vivo Toxicity Studies**

Objective: To evaluate the systemic toxicity of a compound in animal models.

1. Acute Oral Toxicity Study:



- Principle: To determine the median lethal dose (LD50) and identify signs of toxicity after a single oral administration of the compound.
- General Protocol:
  - Administer the test compound at various dose levels to groups of rodents (usually rats or mice).
  - Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
  - Perform a gross necropsy on all animals at the end of the study.
  - Calculate the LD50 value.[6][19][20][21]
- 2. Repeated Dose Toxicity Study (e.g., 28-day study):
- Principle: To assess the cumulative toxic effects of a compound after repeated daily administration over a 28-day period.
- · General Protocol:
  - Administer the test compound daily to groups of rodents at three or more dose levels for 28 days.
  - Monitor clinical signs, body weight, food and water consumption throughout the study.
  - Collect blood and urine samples for hematology and clinical chemistry analysis.
  - At the end of the treatment period, perform a detailed necropsy, weigh major organs, and collect tissues for histopathological examination.
  - Identify the No-Observed-Adverse-Effect Level (NOAEL).[22][23][24][25][26]

## **Mandatory Visualization: Signaling Pathways**

The following diagrams, generated using the DOT language, illustrate the signaling pathways associated with the primary targets of **AMG28**.





Click to download full resolution via product page

Caption: PIKfyve Signaling Pathway.





Click to download full resolution via product page

Caption: NIK (Noncanonical NF-кВ) Signaling Pathway.





Click to download full resolution via product page

Caption: TTBK1 and Tau Phosphorylation Pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. AMG28 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]



- 2. AMG28 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The use of novel selectivity metrics in kinase research PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. AIT-101 | ALZFORUM [alzforum.org]
- 10. Inhibition of PIKfyve using YM201636 suppresses the growth of liver cancer via the induction of autophagy PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Therapeutic Potential of Targeting NIK in B Cell Malignancies [frontiersin.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A small-molecule inhibitor of NF-κB-inducing kinase (NIK) protects liver from toxin-induced inflammation, oxidative stress, and injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. Safety of Gold Nanoparticles: From In Vitro to In Vivo Testing Array Checklist PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids PMC [pmc.ncbi.nlm.nih.gov]
- 20. | BioWorld [bioworld.com]
- 21. PIKFYVE inhibition induces endosome- and lysosome-derived vacuole enlargement via ammonium accumulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What are Tau tubulin kinase (TTBK) family inhibitors and how do they work? [synapse.patsnap.com]
- 23. researchgate.net [researchgate.net]



- 24. researchgate.net [researchgate.net]
- 25. reactionbiology.com [reactionbiology.com]
- 26. The Effect of Bacterial Peptide p28 on Viability and Apoptosis Status of P53-null HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Safety Profile of AMG28 and Related Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580836#comparing-the-safety-profiles-of-amg28-and-related-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com